9b-Phosphaphenalene
Description
9b-Phosphaphenalene is a heterocyclic compound featuring a phosphorus atom integrated into a phenalene backbone. Its synthesis typically involves Wittig olefination starting from intermediate 8b, followed by purification via column chromatography using petroleum ether/ethyl acetate (5:1) as eluents . Structural confirmation is achieved through NMR spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS), with additional data on molecular descriptors and drug-likeness parameters available in supplementary resources .
Properties
CAS No. |
25043-12-3 |
|---|---|
Molecular Formula |
C12H9P |
Molecular Weight |
184.17 g/mol |
IUPAC Name |
13-phosphatricyclo[7.3.1.05,13]trideca-1(12),2,4,6,8,10-hexaene |
InChI |
InChI=1S/C12H9P/c1-4-10-6-2-8-12-9-3-7-11(5-1)13(10)12/h1-9H |
InChI Key |
WUQJAIJKIZBETK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC=CC3=CC=CC(=C1)P23 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9b-Phosphaphenalene typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a phosphorus-containing precursor with a suitable aromatic compound to form the heterocyclic ring . The reaction conditions often require specific temperatures and catalysts to ensure the correct formation of the phosphaphenalene structure .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of this compound on a larger scale would likely involve optimization of the laboratory-scale methods. This could include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 9b-Phosphaphenalene undergoes various chemical reactions, including:
Oxidation: The phosphorus atom can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphorus atom to a lower oxidation state.
Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and organometallic compounds.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
9b-Phosphaphenalene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 9b-Phosphaphenalene involves its interaction with molecular targets and pathways. The phosphorus atom in the compound can act as an electron acceptor, which is crucial for its reactivity and interaction with other molecules . This property is particularly important in its anticancer activity, where it can interfere with cellular processes and inhibit tumor growth .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
9b-Phosphaphenalene belongs to a family of phenalene derivatives where the heteroatom varies. Key analogues include:
Table 1: Structural Comparison of Phenalene Derivatives
Physicochemical Properties and Drug-Likeness
Table 2: Comparative Physicochemical Data
* includes calculated molecular descriptors for 9b, such as LogP and topological polar surface area (TPSA), critical for predicting membrane permeability and bioavailability.
Stereochemical Considerations
This compound derivatives, such as 10a and 10b, exhibit stereoisomerism (cis/trans) when modified with BH₃-THF. These isomers are characterized by distinct NMR chemical shifts and spatial arrangements, impacting their biological activity and interaction with targets . In contrast, the boron analogue’s fully hydrogenated structure minimizes stereochemical complexity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
